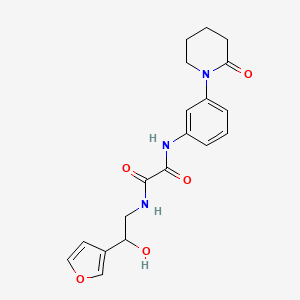![molecular formula C13H15Cl2NO5S B2912627 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid CAS No. 339014-95-8](/img/structure/B2912627.png)
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid, also known as 2-DCMEA, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of the widely used pesticide dichlorovinyl dimethyl phosphate (DDVP), which has been used in the production of insecticides, herbicides, and fungicides since the 1950s. 2-DCMEA has been used in laboratory experiments to study the biochemical and physiological effects of DDVP and other related compounds, as well as their mechanisms of action.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid involves the reaction of 2-(2-mercaptoacetyl)acetic acid with 2,4-dichloro-5-(2-methoxyethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the final product.
Starting Materials
2-(2-mercaptoacetyl)acetic acid, 2,4-dichloro-5-(2-methoxyethoxy)aniline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), Hydrogen peroxide
Reaction
Step 1: Dissolve 2-(2-mercaptoacetyl)acetic acid (1.0 equiv) and 2,4-dichloro-5-(2-methoxyethoxy)aniline (1.1 equiv) in dry dichloromethane under nitrogen atmosphere., Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure., Step 4: Dissolve the resulting intermediate in a mixture of water and acetic acid and add hydrogen peroxide (1.5 equiv) dropwise with stirring at room temperature., Step 5: Adjust the pH of the reaction mixture to 7-8 using sodium hydroxide solution and extract the product with ethyl acetate., Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product as a white solid.
Aplicaciones Científicas De Investigación
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid has been used in a variety of scientific research applications, including insecticide and herbicide research, biochemical and physiological research, and toxicology research. It has been used to study the biochemical and physiological effects of DDVP and other related compounds, as well as their mechanisms of action. It has also been used to study the toxicity of DDVP and other related compounds, as well as their potential health effects.
Mecanismo De Acción
The mechanism of action of 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid is not fully understood, but it is believed to involve the inhibition of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the regulation of muscle contraction and neurotransmission. By inhibiting AChE, 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid can disrupt the normal functioning of the nervous system, leading to a variety of effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid are not fully understood, but it is believed to have a variety of effects on the nervous system. It has been shown to cause increased levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and increased motor coordination. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain and an increased sensitivity to nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid in laboratory experiments is that it is a relatively safe compound to work with. It is not toxic to humans and has low environmental impact, making it suitable for use in laboratory experiments. However, it is important to note that 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid is a derivative of DDVP, which is a known human carcinogen, and should therefore be handled with caution. Additionally, 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid has a low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
The future directions for the use of 2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid in scientific research are numerous. It has potential applications in the development of new insecticides and herbicides, as well as in the development of new medicines and treatments for diseases and conditions related to the nervous system. Additionally, it could be used to study the biochemical and physiological effects of DDVP and other related compounds, as well as their mechanisms of action. Finally, it could be used to study the toxicity of DDVP and other related compounds, as well as their potential health effects.
Propiedades
IUPAC Name |
2-[2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO5S/c1-20-2-3-21-11-5-10(8(14)4-9(11)15)16-12(17)6-22-7-13(18)19/h4-5H,2-3,6-7H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKRFQJFCOSDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)CSCC(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[2,4-Dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


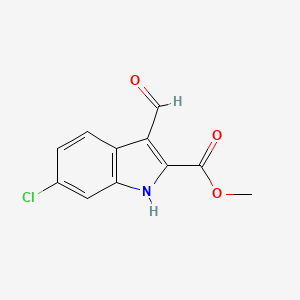
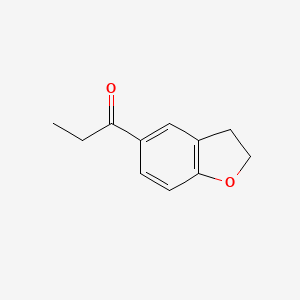

![Bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B2912552.png)
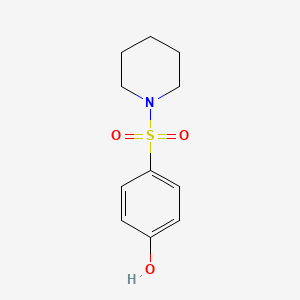

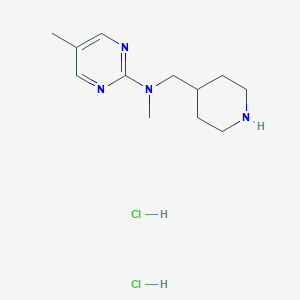
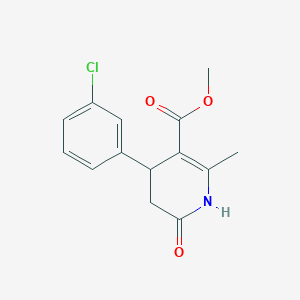

![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)
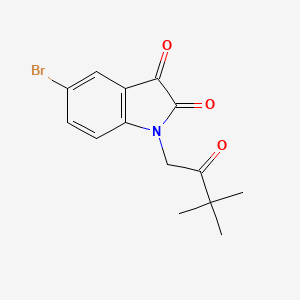
![4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine](/img/structure/B2912565.png)
